3,9-dimethyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyldecanoic acid is a branched-chain fatty acid with the molecular formula C12H24O2 It is a derivative of decanoic acid, characterized by the presence of two methyl groups at the 3rd and 9th positions of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-dimethyldecanoic acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where decanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. One such method is the hydroformylation of olefins followed by hydrogenation. This process involves the reaction of an olefin with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst to form an aldehyde, which is subsequently hydrogenated to yield the desired fatty acid.
Chemical Reactions Analysis
Types of Reactions: 3,9-Dimethyldecanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid, while amide formation can involve amines and coupling agents like dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, or anhydrides.
Scientific Research Applications
3,9-Dimethyldecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving fatty acid metabolism and its effects on cellular processes.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,9-dimethyldecanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase.
Pathways Involved: It may influence pathways related to lipid biosynthesis and degradation, impacting cellular energy balance and membrane composition.
Comparison with Similar Compounds
Decanoic Acid: A straight-chain fatty acid without methyl substitutions.
2,2-Dimethylbutanoic Acid: Another branched-chain fatty acid with different methyl group positions.
3,7-Dimethyloctanoic Acid: Similar in structure but with methyl groups at different positions.
Uniqueness: 3,9-Dimethyldecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. This distinct structure can lead to different biological activities and industrial applications compared to its analogs.
Properties
CAS No. |
223612-30-4 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.